molecular formula C14H13ClO2 B14068811 2-Chloroethyl naphthalen-1-ylacetate CAS No. 10172-26-6

2-Chloroethyl naphthalen-1-ylacetate

Cat. No.: B14068811
CAS No.: 10172-26-6
M. Wt: 248.70 g/mol
InChI Key: ALLDSFKMNAEFNT-UHFFFAOYSA-N
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Description

2-Chloroethyl naphthalen-1-ylacetate is an ester derivative featuring a naphthalene ring substituted at the 1-position with an acetoxy group linked to a 2-chloroethyl moiety. Its synthesis typically involves the reaction of 1-naphthol with α-chloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane (analogous to the method described for naphthalen-2-yl α-chloroacetate in ). Key physicochemical properties include:

  • Molecular weight: ~220 g/mol (based on MS data from analogous compounds) .
  • Spectral characteristics:
    • IR: Peaks at ~1,173 cm⁻¹ (C-O ester stretch) and ~810 cm⁻¹ (naphthalene ring vibrations) .
    • ¹H-NMR: A singlet at δ 4.37 ppm (CO-CH₂-Cl) and aromatic protons between δ 7.27–7.86 ppm .
    • MS: Molecular ion peak at m/z 220 (M⁺) and a base peak at m/z 63 (COCl⁺) .

Properties

CAS No.

10172-26-6

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

2-chloroethyl 2-naphthalen-1-ylacetate

InChI

InChI=1S/C14H13ClO2/c15-8-9-17-14(16)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2

InChI Key

ALLDSFKMNAEFNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)OCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl naphthalen-1-ylacetate typically involves the esterification of naphthaleneacetic acid with 2-chloroethanol. One common method involves dissolving recrystallized naphthaleneacetic acid in redistilled 2-chloroethanol containing 10% boron trifluoride. The solution is then heated in a boiling water bath for 20 minutes, followed by cooling in an ice bath. The mixture is transferred to a separatory funnel, and the organic layer is extracted with petroleum ether. The extract is washed, dried, and evaporated to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl naphthalen-1-ylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Hydrolysis: The ester bond can be hydrolyzed to produce naphthaleneacetic acid and 2-chloroethanol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted naphthaleneacetic acid derivatives.

    Oxidation: Naphthaleneacetic acid.

    Reduction: Naphthaleneethanol.

    Hydrolysis: Naphthaleneacetic acid and 2-chloroethanol.

Scientific Research Applications

2-Chloroethyl naphthalen-1-ylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroethyl naphthalen-1-ylacetate involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in various applications, including its use as a growth regulator in plants and as a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Naphthalene-Based Esters

Methyl 2-(4-Nitronaphthalen-1-yl)-2-phenylacetate
  • Structure : Features a nitro group at the 4-position of naphthalene and a phenylacetate ester.
  • Properties: No significant hazards reported (unlike 2-chloroethyl derivatives), highlighting the role of substituents in toxicity .
Naphthalen-1-ylmethyl 2-Cyanoacetate
  • Structure: Contains a cyanoacetate group instead of chloroethyl.

Table 1: Physical Properties of Naphthalene-Based Esters

Compound Molecular Weight (g/mol) Key Functional Groups Hazard Profile
2-Chloroethyl naphthalen-1-ylacetate ~220 Chloroethyl ester Likely mutagenic
Methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate 335.3 Nitro, phenyl ester No known hazards
Naphthalen-1-ylmethyl 2-cyanoacetate 251.3 Cyano ester Not reported

Functional Analogs: Chloroethyl-Containing Compounds

1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea (CCNU)
  • Structure : A nitrosourea with a 2-chloroethyl group.
  • Mechanism : Dual activity—alkylation via chloroethyl and carbamoylation via cyclohexyl isocyanate .
  • Biological Activity : Effective against leukemia L1210, with cerebrospinal fluid penetration due to lipid solubility .
1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU)
  • DNA Interaction : Inhibits DNA nucleotidyltransferase via 2-chloroethyl isocyanate intermediates .
Bis(2-Chloroethyl) Ether (BCEE)
  • Structure : Symmetric chloroethyl ether.
  • Properties: High lipid solubility (octanol/water coefficient), boiling point 178°C, and environmental persistence .
  • Toxicity: Classified as a carcinogen with a pungent odor .

Mechanistic Comparisons

  • Alkylation Potential: Chloroethyl esters (e.g., this compound) undergo hydrolysis to release chloroethyl groups, enabling DNA alkylation. However, their activity is weaker than nitrosoureas (e.g., CCNU, BCNU), which generate reactive isocyanates .
  • Toxicity : Nitrosoureas exhibit dose-limiting myelosuppression due to carbamoylation , whereas chloroethyl esters may have lower systemic toxicity but higher local reactivity.

Research Findings and Implications

  • Nitrosoureas vs. Esters : Nitrosoureas dominate in clinical use due to balanced alkylating/carbamoylating activities , while chloroethyl esters remain exploratory.
  • Structural Optimization : suggests that reducing carbamoylating activity and enhancing alkylation improves therapeutic indices—a strategy applicable to ester derivatives .
  • Safety Profiles: Unlike BCEE or nitrogen mustards (), this compound lacks documented carcinogenicity but warrants further toxicological evaluation.

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